molecular formula C13H11N5O2S B4439995 N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-thiophenecarboxamide

N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-thiophenecarboxamide

Cat. No. B4439995
M. Wt: 301.33 g/mol
InChI Key: DKWQTEVAYKTJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTTC and has been extensively studied for its chemical and biological properties.

Mechanism of Action

The mechanism of action of MTTC involves the inhibition of certain enzymes such as carbonic anhydrase. This inhibition leads to the disruption of certain biochemical pathways and physiological processes, which can have therapeutic implications.
Biochemical and Physiological Effects:
MTTC has been found to exhibit various biochemical and physiological effects such as the inhibition of carbonic anhydrase, which can lead to the reduction of acidosis and the treatment of glaucoma. It has also been studied for its potential anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using MTTC in lab experiments include its potent inhibitory activity against certain enzymes, which can lead to the identification of potential therapeutic targets. However, the limitations of using MTTC in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of MTTC, including the identification of new potential therapeutic targets, the development of new synthetic methods for the compound, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, the use of MTTC in combination with other drugs or therapies may also be explored for its potential synergistic effects.
Conclusion:
In conclusion, N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent inhibitory activity against certain enzymes and its potential therapeutic properties make it a promising candidate for further study and development.

Scientific Research Applications

MTTC has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase and has been studied for its potential use as a therapeutic agent in the treatment of various diseases.

properties

IUPAC Name

N-[2-methoxy-4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c1-20-11-7-9(18-8-14-16-17-18)4-5-10(11)15-13(19)12-3-2-6-21-12/h2-8H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWQTEVAYKTJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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